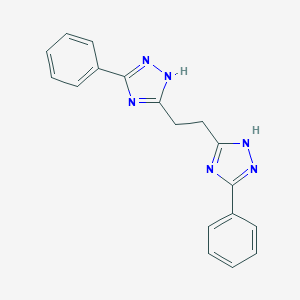
Ethane, 1,2-bis(5-phenyl-1H-1,2,4-triazol-3-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethane, 1,2-bis(5-phenyl-1H-1,2,4-triazol-3-yl)-: is an organic compound that belongs to the class of 1,2,4-triazoles This compound is characterized by the presence of two 5-phenyl-1H-1,2,4-triazol-3-yl groups attached to an ethane backbone The 1,2,4-triazole ring is a five-membered ring containing three nitrogen atoms, which imparts unique chemical properties to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of Ethane, 1,2-bis(5-phenyl-1H-1,2,4-triazol-3-yl)- typically involves the reaction of 4-amino-5-phenyl-1H-1,2,4-triazole-3-thiol with ethane-1,2-diol under reflux conditions. The reaction is catalyzed by piperidine and carried out in ethanol for several hours to achieve the desired product .
Industrial Production Methods:
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Ethane, 1,2-bis(5-phenyl-1H-1,2,4-triazol-3-yl)- can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the triazole ring can be modified by introducing different substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, depending on the desired substitution.
Major Products Formed:
Oxidation: Oxidized derivatives of the triazole ring.
Reduction: Reduced forms of the compound, potentially altering the triazole ring.
Substitution: Substituted triazole derivatives with different functional groups.
Scientific Research Applications
Chemistry:
Ethane, 1,2-bis(5-phenyl-1H-1,2,4-triazol-3-yl)- is used as a building block in the synthesis of more complex molecules.
Biology:
In biological research, this compound is studied for its potential as a bioactive molecule. The triazole ring is known for its biological activity, and derivatives of this compound are investigated for their potential as enzyme inhibitors or antimicrobial agents .
Medicine:
The compound has shown promise in medicinal chemistry, particularly in the development of new drugs. Its structure allows for interactions with various biological targets, making it a candidate for drug development .
Industry:
In the industrial sector, Ethane, 1,2-bis(5-phenyl-1H-1,2,4-triazol-3-yl)- is explored for its potential use in materials science. It can be used in the synthesis of polymers and other materials with unique properties .
Mechanism of Action
The mechanism of action of Ethane, 1,2-bis(5-phenyl-1H-1,2,4-triazol-3-yl)- involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt biological pathways, leading to the desired therapeutic effects. For example, the compound may inhibit enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
1,2-Bis(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)ethane-1,2-diol: This compound has similar triazole rings but with mercapto groups instead of phenyl groups.
1,2-Bis(2,3,4,5,6-pentabromophenyl)ethane: This compound has pentabromophenyl groups instead of triazole rings.
Uniqueness:
Ethane, 1,2-bis(5-phenyl-1H-1,2,4-triazol-3-yl)- is unique due to the presence of the phenyl-substituted triazole rings. These rings provide specific chemical properties and biological activities that are not present in similar compounds. The phenyl groups enhance the compound’s stability and potential interactions with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
3-phenyl-5-[2-(3-phenyl-1H-1,2,4-triazol-5-yl)ethyl]-1H-1,2,4-triazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6/c1-3-7-13(8-4-1)17-19-15(21-23-17)11-12-16-20-18(24-22-16)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,19,21,23)(H,20,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTLKEQLJIMUPJR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=N2)CCC3=NC(=NN3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














